molecular formula C10H11N3 B1461233 3-(1-Methyl-1H-pyrazol-4-yl)aniline CAS No. 1089278-81-8

3-(1-Methyl-1H-pyrazol-4-yl)aniline

Cat. No. B1461233
Key on ui cas rn: 1089278-81-8
M. Wt: 173.21 g/mol
InChI Key: HFXYSXJBVBJYMT-UHFFFAOYSA-N
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Patent
US08093239B2

Procedure details

3-Bromoaniline (0.50 mL, 4.6 mmol) was dissolved in 30 mL of PhMe with stirring, and 15 mL of EtOH was added. Na2CO3 (3.06 g, 28.9 mmol) in 15 mL of H2O was added followed by 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-1H-pyrazole (0.955 g, 4.59 mmol). Pd(PPh3)4 (0.265 g, 0.229 mmol) was added, and the mixture was heated to reflux with stirring overnight. The mixture was cooled to rt and poured into EtOAc and H2O. The mixture was filtered through celite, and the layers were separated. The organic layer was washed with brine. The organic layer was concentrated and purified by flash chromatography to afford 0.408 g (51%) of the desired product. 1H NMR (400 MHz, DMSO-d6) δ 7.92 (s, 1H), 7.65 (s, 1H), 6.96 (t, J=7.7 Hz, 1H), 6.71-6.64 (m, 2H), 6.41-6.36 (m, 1H), 4.99 (br s, 2H), 3.82 (s, 3H).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
3.06 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0.955 g
Type
reactant
Reaction Step Four
Quantity
0.265 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
51%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[CH3:9][CH2:10]O.C([O-])([O-])=O.[Na+].[Na+].CC1(C)C(C)(C)OBO1.[NH:27]1[CH:31]=C[CH:29]=[N:28]1>C1(C)C=CC=CC=1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(C)=O>[CH3:29][N:28]1[CH:10]=[C:9]([C:2]2[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=2)[NH2:5])[CH:31]=[N:27]1 |f:2.3.4,5.6,^1:43,45,64,83|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
3.06 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.955 g
Type
reactant
Smiles
CC1(OBOC1(C)C)C.N1N=CC=C1
Step Five
Name
Quantity
0.265 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
with stirring overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC(=C1)C=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.408 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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